H-3-Pal-OH

Anti-inflammatory Pyridylalanine regioisomers Carrageenin-induced edema

3-(3-Pyridyl)alanine (CAS 64090-98-8), also designated as L-3-pyridylalanine or 3'-aza-L-phenylalanine, is a non-proteinogenic amino acid derivative in which the alanine side chain is substituted with a pyridine ring at the 3-position. This compound belongs to the pyridylalanine regioisomer family (alongside 2-pyridylalanine and 4-pyridylalanine) and is commercially available as the L-enantiomer with purity specifications typically ≥98% by HPLC.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 64090-98-8
Cat. No. B556714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-3-Pal-OH
CAS64090-98-8
SynonymsD-Valine; 640-68-6; (R)-Valine; H-D-Val-OH; D-2-Amino-3-methylbutanoicacid; D-2-AminoisovalericAcid; D-valin; (2R)-2-amino-3-methylbutanoicacid; D-Val; Valine,D-; (R)-2-Amino-3-methylbutanoicacid; NSC20654; UNII-Y14I1443UR; (R)-alpha-Aminoisovalericacid; CHEMBL1232398; D-2-amino-3-methylbutyricacid; CHEBI:27477; KZSNJWFQEVHDMF-SCSAIBSYSA-N; Y14I1443UR; (R)-2-Amino-3-methylbutyricacid; EINECS211-368-9; SBB006709; NCGC00159470-02; DVA; R-Valine
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)[O-])[NH3+]
InChIInChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m0/s1
InChIKeyDFZVZEMNPGABKO-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.56 M

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Pyridyl)alanine (CAS 64090-98-8): Baseline Characterization and Procurement Context


3-(3-Pyridyl)alanine (CAS 64090-98-8), also designated as L-3-pyridylalanine or 3'-aza-L-phenylalanine, is a non-proteinogenic amino acid derivative in which the alanine side chain is substituted with a pyridine ring at the 3-position [1]. This compound belongs to the pyridylalanine regioisomer family (alongside 2-pyridylalanine and 4-pyridylalanine) and is commercially available as the L-enantiomer with purity specifications typically ≥98% by HPLC . As an unnatural amino acid building block, it enables the introduction of a nitrogen-containing heteroaromatic moiety into peptides and small molecules, a structural feature not accessible via canonical amino acids [2].

Why 3-(3-Pyridyl)alanine Cannot Be Substituted with Other Pyridylalanine Regioisomers or Enantiomers


The pyridylalanine regioisomers (2-, 3-, and 4-pyridylalanine) differ only in the nitrogen atom position on the aromatic ring, yet this seemingly minor structural variation produces profound functional divergence across multiple biological and synthetic contexts [1]. In anti-inflammatory models, the 3-pyridyl isomer is threefold more active than the 2-pyridyl isomer and fourfold more active than the 4-pyridyl isomer [2]. Furthermore, enantiomeric identity is critical: the L-enantiomer of 3-(3-pyridyl)alanine drives serotonin modulation, while the D-enantiomer exhibits no detectable effect [3]. In somatostatin receptor antagonist design, the D-2-pyridylalanine derivative completely loses receptor recognition, whereas the L-enantiomer retains affinity [1]. These data demonstrate that regioisomers and enantiomers are not interchangeable; substitution without empirical validation risks experimental failure, inconsistent SAR data, and wasted resources.

3-(3-Pyridyl)alanine: Quantitative Differentiation Evidence for Scientific Selection


3-Pyridylalanine Demonstrates Superior Anti-Inflammatory Potency Over 2- and 4-Pyridylalanine Regioisomers

In the carrageenin-induced rat paw edema model, dl-3-pyridylalanine exhibited anti-inflammatory activity that was 3 times more active than dl-2-pyridylalanine and 4 times more active than dl-4-pyridylalanine [1]. All pyridylalanine analogues were more potent than the reference compound phenylbutazone [1]. Notably, 3-pyridylalanine did not affect granuloma formation when administered alone, whereas simultaneous administration with cortisone inhibited cortisone's anti-granulomatous action [1].

Anti-inflammatory Pyridylalanine regioisomers Carrageenin-induced edema

L-Enantiomer of 3-Pyridylalanine Is the Sole Active Stereoisomer for Serotonin Modulation; D-Enantiomer Shows No Activity

A direct enantiomeric comparison demonstrated that administration of L-3-pyridylalanine (50 mg/kg) produced effects on brain serotonin concentration and liver tryptophan pyrrolase activity that were not statistically different from those of DL-3-pyridylalanine at 100 mg/kg, indicating that the L-enantiomer accounts entirely for the racemate's activity [1]. D-3-pyridylalanine had no effect on serotonin concentration or tryptophan-serotonin metabolizing enzymes in rats [1]. Brain serotonin elevation following 3-pyridylalanine administration was maintained for at least 96 hours, in contrast with 5-hydroxytryptophan which returned to control levels within 6-24 hours [2].

Serotonin Tryptophan pyrrolase Enantioselectivity Neurochemistry

3-(3-Pyridyl)alanine Enables Concise Formal Synthesis of Porothramycins A and B via Zincke Cascade Chemistry

A commercially available ester of 3-(3-pyridyl)alanine serves as the direct starting material for concise formal syntheses of the antitumor antibiotics porothramycins A and B [1]. The synthesis proceeds via a rearrangement cascade involving Zincke-type pyridinium ring-opening followed by cyclization of a pendant nucleophilic amide, generating the pyrroline ring characteristic of these pyrrolobenzodiazepinone alkaloids [1].

Antitumor antibiotics Porothramycin Zincke pyridinium ring-opening Pyrrolobenzodiazepinone

3-Pyridylalanine Regioisomers Exhibit Distinct Effects on Granuloma Formation and Cortisone Interaction In Vivo

In the cotton pellet granuloma model using adrenalectomized rats, 2-pyridylalanine reduced granuloma development when administered alone and enhanced cortisone's anti-granulomatous action, whereas 3-pyridylalanine did not affect granuloma formation alone and inhibited cortisone's action when co-administered [1]. In the granuloma pouch method with non-adrenalectomized rats, only 2-pyridylalanine showed significant anti-exudative activity; 3-pyridylalanine and 4-pyridylalanine had no effect [1].

Granuloma Cortisone interaction Anti-exudative Adrenalectomized rat model

3-Pyridylalanine-Containing Peptide Demonstrates In Vivo Protection Against Lethal Endotoxin Shock via MMP/TACE Inhibition

An L-pyridylalanine-containing peptide analog, identified through high-throughput screening of a peptide library, inhibited neutrophil collagenase-2/MMP-8, MMP-9, and monocytic tumor necrosis factor-α converting enzyme (TACE/ADAM-17) in vitro, and protected mice against lethal endotoxinemia in vivo [1]. The L-pyridylalanine moiety functions as part of a zinc-binding pharmacophore within the inhibitor scaffold [1].

MMP inhibitor TACE/ADAM-17 Endotoxin shock Gelatinase B

3-(3-Pyridyl)alanine Is Described as an Antimycobacterial Cyclodepsipeptide Component Across Multiple Vendor Technical Datasheets

Technical datasheets from multiple major chemical suppliers, including Thermo Scientific Alfa Aesar and Fisher Scientific, consistently describe 3-(3-pyridyl)-L-alanine as 'an antimycobacterial cyclodepsipeptide' . Enantiomerically pure 2-, 3-, or 4-pyridylalanine are known to present various biological activities relevant to infections, including nosocomial infections and those related to cystic fibrosis [1].

Antimycobacterial Cyclodepsipeptide Antibacterial

3-(3-Pyridyl)alanine: Evidence-Based Application Scenarios for Research and Industrial Use


Anti-Inflammatory Drug Discovery and In Vivo Pharmacology Studies

Investigators developing novel anti-inflammatory agents should prioritize 3-(3-pyridyl)alanine over its regioisomeric counterparts based on its 3- to 4-fold superior potency in the carrageenin-induced edema model [1]. The compound's distinct interaction profile with cortisone—inhibiting rather than enhancing corticosteroid action—makes it a valuable tool for dissecting glucocorticoid signaling pathways and for screening compounds that modulate inflammation through non-corticosteroid mechanisms [1].

Neuroscience Research: Serotonin Pathway Modulation and Tryptophan Metabolism Studies

For studies investigating serotonin regulation and tryptophan metabolic pathways, the L-enantiomer of 3-(3-pyridyl)alanine provides a stereospecific tool for selectively elevating brain serotonin via tryptophan pyrrolase inhibition [2]. The compound's prolonged duration of action (brain serotonin elevation maintained for ≥96 hours) contrasts sharply with 5-hydroxytryptophan's short-lived effects (6-24 hours), enabling sustained pharmacological studies without repeated dosing [3]. Procurement of the correct L-enantiomer is essential, as the D-enantiomer demonstrates no detectable activity in this pathway [2].

Antitumor Antibiotic Synthesis: Pyrrolobenzodiazepinone Scaffold Construction

Medicinal chemistry programs targeting pyrrolobenzodiazepinone antitumor antibiotics, including porothramycins A and B, can leverage commercially available 3-(3-pyridyl)alanine esters as strategic starting materials for Zincke pyridinium ring-opening/ring-closing cascades [4]. This validated synthetic route provides access to the characteristic pyrroline ring system of this alkaloid class and may offer synthetic efficiency advantages over alternative multi-step aromatic functionalization approaches [4].

Somatostatin Receptor Antagonist Development for Cancer Imaging and Therapy

In the design of radiolabeled somatostatin receptor subtype 2 (SST₂) antagonists for neuroendocrine tumor imaging and therapy, 3-pyridylalanine at position 3 yields a KD of 0.15 ± 0.01 nM and logD of -2.5 ± 0.1 [5]. These parameters position 3-pyridylalanine intermediate between the less hydrophilic 2-pyridyl isomer (KD 0.18 nM, logD -2.3) and the more hydrophilic 4-pyridyl isomer (KD 0.11 nM, logD -2.6), enabling fine-tuning of pharmacokinetic properties while maintaining high receptor affinity [5]. Chirality is critical: the D-2-pyridylalanine derivative completely loses receptor recognition [5].

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